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molecular formula C7H6NaO3 B089476 Sodium 4-hydroxybenzoate CAS No. 114-63-6

Sodium 4-hydroxybenzoate

Cat. No. B089476
M. Wt: 161.11 g/mol
InChI Key: UUJAFUUULNATAB-UHFFFAOYSA-N
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Patent
US04973737

Procedure details

Sodium p-hydroxybenzoate (64 g) and 51 g of benzyl chloride were added to 300 g of xylene, and 1.3 g of tetrabutyl ammonium chloride as a phase transfer catalyst and 2 g of methyl ethyl ketone were added. The mixture was refluxed for 8 hours Benzyl p-hydroxybenzoate was obtained in a yield of 73%, and the ratio of benzyl p-benzyloxybenzoate formed was 13%.
Name
Sodium p-hydroxybenzoate
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C=CC(C([O-])=O)=CC=1.[Na+].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(C)C(C)=CC=CC=1.[OH:28][C:29]1[CH:44]=[CH:43][C:32]([C:33]([O:35][CH2:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[O:34])=[CH:31][CH:30]=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C(C(C)=O)C>[CH2:12]([O:28][C:29]1[CH:44]=[CH:43][C:32]([C:33]([O:35][CH2:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[O:34])=[CH:31][CH:30]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,5.6|

Inputs

Step One
Name
Sodium p-hydroxybenzoate
Quantity
64 g
Type
reactant
Smiles
OC1=CC=C(C(=O)[O-])C=C1.[Na+]
Name
Quantity
51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
300 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
2 g
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 73%

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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